molecular formula C14H19NO2 B1465583 [1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol CAS No. 1274008-90-0

[1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol

Cat. No.: B1465583
CAS No.: 1274008-90-0
M. Wt: 233.31 g/mol
InChI Key: MERQAQWSWRJAMX-UHFFFAOYSA-N
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Description

“[1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry to create compounds for treating human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies :

  • Functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring in the molecule allows efficient exploration of the pharmacophore space due to sp3 hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring can undergo various chemical reactions, including functionalization and ring-opening reactions . The exact reactions would depend on the specific substituents and reaction conditions.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Pyrrolidine derivatives are known for their structural diversity, which can lead to a wide range of physicochemical properties .

Scientific Research Applications

Catalysis and Synthesis

  • Enantioselective Alkynylation of Cyclic Imines : A prolinol derived ligand, closely related to the compound of interest, was efficiently applied in the catalytic enantioselective addition of terminal alkynes to cyclic imines. This process yielded chiral propargylic sulfamidates with high yields and excellent enantioselectivities (Munck et al., 2017).
  • Michael Addition Reactions : Another study highlighted the efficiency of bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, a compound similar to the one , as an organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins (Lattanzi, 2006).

Molecular Structure and Crystallography

  • Crystal Structure Analysis : Research on the crystal structure of compounds structurally similar to "[1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol" reveals intricate details about their molecular geometry and intermolecular interactions, providing insights into their potential applications in material science and molecular engineering (Butcher et al., 2006).

Chemical Synthesis

  • Synthesis of Complex Molecules : The versatility of related compounds is demonstrated in the synthesis of nickel complexes with bidentate N,O-type ligands, showcasing their potential in catalysis and the oligomerization of ethylene, a critical reaction in the petrochemical industry (Kermagoret & Braunstein, 2008).
  • Organocatalysis Applications : Diaryl-2-pyrrolidinemethanols, closely resembling the target compound, have been shown to facilitate various chemical transformations, including the enantioselective synthesis of important organic molecules. This underscores the compound's significance in the development of new catalytic methodologies (Lattanzi, 2006).

Mechanism of Action

Future Directions

The future directions in the study of pyrrolidine derivatives could involve the design of new compounds with different biological profiles . This could be achieved by modifying the substituents on the pyrrolidine ring or by combining the pyrrolidine scaffold with other functional groups .

Biochemical Analysis

Biochemical Properties

[1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules is crucial for understanding its biochemical properties. For instance, the pyrrolidine ring in the compound is known for its ability to interact with different biological targets, enhancing its biochemical activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes is essential for understanding its role in cellular biology .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes, leading to either inhibition or activation. Additionally, the compound can cause changes in gene expression, further influencing its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its metabolic properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions are crucial for understanding the compound’s transport and distribution properties .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization helps in elucidating its biological role .

Properties

IUPAC Name

(3,4-dimethylphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-3-4-13(7-11(10)2)14(17)15-6-5-12(8-15)9-16/h3-4,7,12,16H,5-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERQAQWSWRJAMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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